molecular formula C11H12BrNO2 B1517751 4-Bromo-2-pyrrolidinobenzoic Acid CAS No. 1099609-12-7

4-Bromo-2-pyrrolidinobenzoic Acid

Cat. No. B1517751
CAS RN: 1099609-12-7
M. Wt: 270.12 g/mol
InChI Key: ORZPPTXFHUEWRN-UHFFFAOYSA-N
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Description

“4-Bromo-2-pyrrolidinobenzoic Acid” is a chemical compound with the CAS Number 1099609-12-7 . It has a molecular weight of 270.13 and its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)benzoic acid . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for “4-Bromo-2-pyrrolidinobenzoic Acid” is 1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Bromo-2-pyrrolidinobenzoic Acid” is a white to yellow solid . It has a molecular weight of 270.13 and its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)benzoic acid .

Scientific Research Applications

Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines

Research conducted by M. Radi et al. (2013) explored the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines, focusing on compounds active against the Bcr-Abl T315I mutant. A 4-bromo derivative was identified as having significant activity, leading to the synthesis of a series of 4-bromo derivatives with potential therapeutic applications. The study highlighted the crucial role of the bromine atom for interaction with the mutant and showed promising in vivo results on mice with a reduction in tumor volumes (Radi et al., 2013).

Environmental Friendly Synthesis of Highly Substituted Imidazoles

An environmentally friendly synthesis approach for highly substituted imidazoles was reported by H. Shaterian and M. Ranjbar (2011). This method utilizes Brønsted acidic ionic liquid, showcasing an efficient and reusable catalyst for the one-pot synthesis of these compounds under solvent-free conditions, indicating potential applications in green chemistry (Shaterian & Ranjbar, 2011).

Corrosion Inhibition by New Imidazo[4,5-b] Pyridine Derivatives

A. Saady et al. (2020) investigated the interfacial adsorption behavior of a new pyridine derivative as a corrosion inhibitor in acid medium. The study revealed a significant inhibition efficiency, demonstrating the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Saady et al., 2020).

Development of Radioiodinated Phenyl-imidazo[1,2-a]pyridines for Imaging

B. Yousefi et al. (2012) developed a series of novel phenyl-imidazo[1,2-a]pyridines as imaging agents for β-amyloid plaques in Alzheimer’s disease. The study emphasized the promising properties of radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine for preclinical and clinical imaging, offering new avenues for Alzheimer's research (Yousefi et al., 2012).

Catalyst-free P-C Coupling Reactions in Water

The study by Erzsébet Jablonkai and G. Keglevich (2015) explored catalyst-free P–C coupling reactions of halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. This method presents an efficient approach for synthesizing phosphinoylbenzoic acids, highlighting the potential for facilitating reactions in eco-friendly conditions (Jablonkai & Keglevich, 2015).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZPPTXFHUEWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-pyrrolidinobenzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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